molecular formula C12H10N2O B15161786 1-[(Furan-3-yl)methyl]-1H-benzimidazole CAS No. 652976-75-5

1-[(Furan-3-yl)methyl]-1H-benzimidazole

Cat. No.: B15161786
CAS No.: 652976-75-5
M. Wt: 198.22 g/mol
InChI Key: XCPNOSQOUQOJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Furan-3-yl)methyl]-1H-benzimidazole is a benzimidazole derivative featuring a furan-3-ylmethyl substitution at the N1 position. This molecular architecture is of significant interest in medicinal chemistry and materials science, as the benzimidazole core is a privileged scaffold known to interact with various biological polymers, and the fused furan ring can impart distinct electronic properties and interaction capabilities. Benzimidazole derivatives are recognized for their wide spectrum of pharmacological activities, serving as key structural components in therapeutic agents with antiulcer, antimicrobial, anticancer, and antiviral properties . The specific furan-benzimidazole motif is particularly noteworthy. Research indicates that such furan-substituted benzimidazoles have a propensity to form crucial intermolecular interactions, including π–π stacking and C—H···π bonds, which are fundamental in crystal engineering and can play a significant role in the binding affinity and potency of pharmaceutical compounds by interacting with protein residues or intercalating into DNA . These interactions are critical in the development of inhibitors for various enzymes and receptors. As a research tool, this compound is a valuable synthon for exploring new chemical entities and optimizing lead molecules in drug discovery campaigns . It is also relevant in the study of proton-conducting materials and other advanced applications in materials science . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652976-75-5

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(furan-3-ylmethyl)benzimidazole

InChI

InChI=1S/C12H10N2O/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-6,8-9H,7H2

InChI Key

XCPNOSQOUQOJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=COC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Furan 3 Yl Methyl 1h Benzimidazole

Established Synthetic Routes to the 1H-Benzimidazole Core

The construction of the benzimidazole (B57391) ring is a well-documented area of heterocyclic chemistry. nih.gov The most common strategies involve the formation of the five-membered imidazole (B134444) ring fused to a benzene (B151609) ring, typically starting from an o-phenylenediamine (B120857) precursor.

Condensation Reactions of o-Phenylenediamines

A primary and widely used method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or acid chlorides). nih.govnih.gov This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires acidic conditions and high temperatures to facilitate the cyclization and dehydration process. rsc.org

Another significant variation involves the condensation of o-phenylenediamines with aldehydes. nih.govsemanticscholar.org This reaction proceeds through a dehydrogenated coupling followed by an oxidative cyclodehydrogenation. nih.gov A variety of catalysts and oxidizing agents can be employed to promote this transformation, including hydrogen peroxide, hypervalent iodine, and various metal-based catalysts. organic-chemistry.org The choice of aldehyde determines the substituent at the 2-position of the resulting benzimidazole. For an unsubstituted benzimidazole core, formic acid or its equivalent is commonly used. jocpr.com

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

Catalyst/ReagentAldehydeSolventConditionsYield (%)Reference
H₂O₂ / HClAryl aldehydesAcetonitrileRoom TemperatureHigh organic-chemistry.org
VOSO₄Aldehydes-MildHigh rsc.org
Al₂O₃/CuI/PANIAldehydes-MildExcellent nih.govrsc.org
Au/TiO₂Aromatic aldehydesCHCl₃:MeOH25 °CHigh nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Cyclization Strategies

Beyond simple condensation, other cyclization strategies have been developed. For instance, transition-metal-free intramolecular C-H amidation using molecular iodine can achieve the cyclization of imines formed from o-phenylenediamines and aldehydes. organic-chemistry.org Other approaches utilize different carbon sources. For example, zinc-catalyzed cyclization with N-substituted formamides can provide the benzimidazole core. organic-chemistry.org Modern methods also include one-pot syntheses that combine coupling, deprotection, and intermolecular cyclization steps, sometimes facilitated by high temperatures. organic-chemistry.orgrsc.org These varied strategies offer flexibility in substrate scope and reaction conditions for accessing the fundamental 1H-benzimidazole structure. researchgate.net

N-Alkylation Approaches for Benzimidazole Derivatives

Once the 1H-benzimidazole core is formed, the next step in synthesizing 1-[(Furan-3-yl)methyl]-1H-benzimidazole is the attachment of the furan-3-ylmethyl group. This is typically achieved through an N-alkylation reaction. Benzimidazole is an ambident nucleophile, meaning alkylation can occur at either the N-1 or N-3 position. For unsubstituted benzimidazole, these positions are equivalent.

The standard procedure involves deprotonating the N-H of the benzimidazole ring with a base to form a benzimidazolide (B1237168) anion, which then acts as a nucleophile, attacking the alkylating agent. sci-hub.se Common bases used include sodium hydroxide, potassium carbonate, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lookchem.com The choice of base and solvent can influence the reaction's efficiency and yield.

Specific Protocols for the Incorporation of the Furan-3-ylmethyl Moiety

To synthesize the target compound, this compound, the alkylating agent required is a furan-3-ylmethyl derivative with a suitable leaving group, such as 3-(chloromethyl)furan (B80766) or 3-(bromomethyl)furan.

The general protocol involves:

Dissolving 1H-benzimidazole in a suitable solvent (e.g., DMF).

Adding a base (e.g., NaOH, K₂CO₃) to generate the benzimidazolide anion.

Adding the furan-3-ylmethyl halide dropwise to the reaction mixture.

Stirring the reaction, often at room temperature or with gentle heating, until completion.

Work-up and purification of the final product.

While specific literature detailing this exact transformation is not abundant, the methodology is a standard and reliable approach for the N-alkylation of benzimidazoles with various alkyl halides. nih.govresearchgate.net The reactivity of the alkyl halide plays a role; for less reactive halides, slightly elevated temperatures (e.g., 55-60°C) may be necessary to complete the process. lookchem.com

Modern Synthetic Techniques Applicable to this compound

Advancements in synthetic chemistry offer more efficient and environmentally friendly alternatives to conventional heating methods for preparing benzimidazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique can significantly reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating. researchgate.netpharmainfo.in

For the synthesis of this compound, microwave irradiation could be applied to both key steps:

Benzimidazole Core Formation: The condensation of o-phenylenediamine with formic acid or other reagents can be dramatically expedited using a microwave reactor. jocpr.com

N-Alkylation: The N-alkylation of the benzimidazole core with 3-(chloromethyl)furan can also be performed under microwave conditions. Studies on similar N-alkylations of benzimidazoles have shown that microwave assistance is highly effective, providing excellent yields in very short reaction times, often under solvent-free conditions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2-Disubstituted Benzimidazoles

MethodCatalystSolventTimeYield (%)Reference
Conventional HeatingEr(OTf)₃ (1 mol%)None60 min61.4 mdpi.com
Microwave IrradiationEr(OTf)₃ (1 mol%)None5 min99.9 mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

The data clearly demonstrates the advantages of microwave irradiation, making it a highly applicable and efficient modern technique for the synthesis of this compound. mdpi.com

Catalyst-Free and Green Chemistry Methodologies

The synthesis of this compound can be approached through several methodologies that align with the principles of green chemistry, emphasizing the reduction of hazardous substances, use of alternative energy sources, and avoidance of traditional catalysts where possible. These methods typically involve either the N-alkylation of a pre-formed benzimidazole ring or a one-pot condensation reaction.

One prominent green approach is the catalyst-free N-alkylation of benzimidazole. This can be achieved by reacting benzimidazole with a suitable furan-3-ylmethyl derivative, such as furan-3-ylmethyl alcohol or acetate, in toluene (B28343) at reflux with azeotropic distillation. beilstein-journals.org This method avoids the use of metal catalysts and provides the desired N-substituted product through a direct SN2-type reaction. beilstein-journals.org The use of water as a solvent under ultrasonic irradiation is another eco-friendly option that can facilitate the synthesis of benzimidazole derivatives, often requiring shorter reaction times and resulting in high yields without the need for a catalyst. mdpi.com

Microwave-assisted synthesis is another cornerstone of green chemistry that can be applied to the formation of the benzimidazole core. The condensation of o-phenylenediamine with furan-3-carboxaldehyde can be efficiently carried out under microwave irradiation. rjptonline.orgeurekaselect.com These reactions are often performed in greener solvents like ethanol (B145695) or even under solvent-free conditions, sometimes with a solid support like alumina, which can act as a catalyst and be easily removed. rjptonline.org Such methods significantly reduce reaction times from hours to minutes and often lead to cleaner products with high yields. rjptonline.orgfccollege.ac.in

Ultrasound has also been employed as a green energy source for the synthesis of benzimidazole derivatives. mdpi.comresearchgate.net The sonochemical method can promote the condensation of o-phenylenediamines with aldehydes in aqueous media or ethanol, sometimes with a recyclable catalyst, leading to excellent yields in short reaction times. mdpi.com The key advantages include enhanced reaction rates, milder conditions, and often the avoidance of hazardous organic solvents. mdpi.com

A summary of representative green and catalyst-free synthetic conditions applicable to the synthesis of N-substituted benzimidazoles is presented in Table 1.

Table 1: Catalyst-Free and Green Synthetic Methodologies for N-Substituted Benzimidazoles

MethodologyReactantsConditionsKey AdvantagesReference
Catalyst-Free N-AlkylationBenzimidazole, Furan-3-ylmethyl alcohol/acetateToluene, reflux, azeotropic distillationAvoids metal catalysts, good yields beilstein-journals.org
Ultrasound-Assisted Synthesiso-Phenylenediamine, Furan-3-carboxaldehydeWater or Ethanol/Water, ambient temperatureRapid, high yields, eco-friendly solvent mdpi.commdpi.com
Microwave-Assisted Synthesiso-Phenylenediamine, Furan-3-carboxaldehydeSolvent-free or Ethanol, Alumina supportDrastically reduced reaction times, high efficiency rjptonline.org
Aqueous Synthesis (Catalyst-Free)N-(2-iodoaryl)benzamidinesK2CO3, Water, 100 °CExclusively in water, no catalyst required mdpi.com

Synthetic Strategies for this compound Derivatives

The derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. Modifications can be targeted at three main regions of the molecule: the benzimidazole ring system, the furan (B31954) moiety, and the methylene (B1212753) linker connecting them.

Chemical Modifications at the Benzimidazole Ring System

The benzimidazole ring is amenable to various electrophilic substitution reactions, primarily on the benzene portion of the scaffold.

Nitration: The introduction of a nitro group is a common modification. Nitration of benzimidazole derivatives typically occurs at the 5(6)-position due to the directing effects of the fused imidazole ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed. pjsir.org The reaction temperature can influence the position of nitration; for instance, in some systems, nitration at room temperature may favor substitution on a peripheral phenyl ring, while higher temperatures (e.g., 100 °C) can lead to dinitration, with the second nitro group entering the 5-position of the benzimidazole ring. pjsir.org For the target compound, this would yield 1-[(Furan-3-yl)methyl]-5-nitro-1H-benzimidazole. The synthesis of 5-nitro benzimidazole derivatives has been achieved by refluxing 4-nitro-1,2-phenylenediamine with various aldehydes in the presence of an oxidizing agent like sodium metabisulfite. scholarsresearchlibrary.com

Halogenation: Halogen atoms can also be introduced onto the benzimidazole ring. Regioselective electrophilic bromination of 5(6)-(formylamino)benzimidazole has been shown to occur at the 4(7)-position. chem-soc.si For benzimidazole itself, halogenation can be achieved using various reagents, and the position of substitution can be controlled by the reaction conditions and the directing groups already present on the ring. nih.gov These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.

A summary of reaction conditions for these modifications is provided in Table 2.

Table 2: Conditions for Chemical Modification of the Benzimidazole Ring

ModificationReagentsTypical PositionReference
NitrationHNO3 / H2SO45(6)-position pjsir.org
BrominationN-Bromosuccinimide (NBS)Variable, often 4(7)- or 5(6)-positions chem-soc.si

Structural Variations of the Furan Moiety

Modifying the furan ring offers another avenue for creating structural diversity. This can be achieved by using a pre-functionalized furan building block during the synthesis or by direct functionalization of the furan ring in the final compound.

Synthesis with Substituted Furans: A straightforward method to introduce substituents on the furan ring is to start with a substituted furan-3-carboxaldehyde. For example, a 5-nitro-furan-2-carbaldehyde has been used in condensation reactions to produce benzimidazoles with a nitrofuran moiety. nih.gov Although this example is for a 2-substituted furan, the principle is directly applicable to furan-3-carboxaldehyde derivatives. Microwave-assisted methods have been reported for the synthesis of various 5-substituted furan-2-carboxaldehydes, which can then be used to build the benzimidazole scaffold. researchgate.net

Direct Halogenation of the Furan Ring: The furan ring is susceptible to electrophilic halogenation. However, due to its high reactivity, reactions must often be conducted at low temperatures with dilute halogens to avoid polyhalogenation and side reactions. quimicaorganica.org The presence of nucleophilic solvents can lead to addition reactions, requiring a subsequent base-mediated or thermal elimination step to restore the aromaticity of the furan ring. quimicaorganica.org This could potentially be used to introduce halogen atoms at available positions on the furan ring of this compound.

Linker Region Derivatization

The methylene (-CH2-) group linking the furan and benzimidazole rings is another site for potential modification, although it is generally less reactive than the aromatic rings.

Substitution on the Methylene Linker: The synthesis of analogues with substituents on the methylene bridge is a theoretical possibility. This could potentially be achieved by using a starting material such as furan-3-yl-bromomethyl ketone in the alkylation step, which would result in an α-keto linker that could be further modified. Another approach involves the synthesis of 2-(α-hydroxy benzyl) benzimidazole derivatives by reacting o-phenylenediamine with mandelic acid. researchgate.net This suggests that using a substituted (furan-3-yl)glycolic acid could lead to a hydroxyl group on the linker, which could then be used for further derivatization. The synthesis of 2-(α-bromo benzyl) benzimidazole has also been reported, indicating that the linker position can be halogenated, providing a handle for nucleophilic substitution. researchgate.net The modular nature of synthetic routes to similar compounds, such as nitazenes, allows for variations in the methylene linker, including the addition of substituents. www.gov.uk

Compound Names Table

Spectroscopic and Structural Elucidation of 1 Furan 3 Yl Methyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The benzimidazole (B57391) ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm), as do the furan (B31954) protons. The methylene (B1212753) bridge protons (-CH₂-) would appear as a characteristic singlet in the range of δ 5.0-5.5 ppm, shifted downfield due to the adjacent nitrogen and furan ring.

Expected ¹H NMR Data

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
H2 (Benzimidazole) ~8.0 Singlet (s) The most downfield proton of the benzimidazole ring.
H4/H7 (Benzimidazole) ~7.6-7.8 Multiplet (m) or Doublet (d) Aromatic protons on the benzene (B151609) portion.
H5/H6 (Benzimidazole) ~7.2-7.4 Multiplet (m) Aromatic protons on the benzene portion.
H2' (Furan) ~7.4 Singlet (s) or Triplet (t) Furan proton adjacent to the oxygen and side chain.
H5' (Furan) ~7.3 Singlet (s) or Triplet (t) Furan proton adjacent to the oxygen.
H4' (Furan) ~6.4 Singlet (s) or Triplet (t) Furan proton between the two other furan protons.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The benzimidazole carbons would appear in the aromatic region (δ 110-150 ppm), with the C2 carbon being the most downfield. The furan carbons also resonate in the aromatic/olefinic region. The methylene bridge carbon would be expected around δ 45-55 ppm.

Expected ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (Benzimidazole) ~144
C7a (Benzimidazole) ~143
C3a (Benzimidazole) ~134
C4/C7 (Benzimidazole) ~120-124
C5/C6 (Benzimidazole) ~110-115
C2' (Furan) ~143
C5' (Furan) ~140
C3' (Furan) ~125
C4' (Furan) ~110

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For example, it would confirm the connectivity between the H4, H5, H6, and H7 protons on the benzimidazole ring and between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the methylene protons to the methylene carbon).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum of 1-[(Furan-3-yl)methyl]-1H-benzimidazole would be expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds within the heterocyclic rings.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretching Aromatic (Benzimidazole and Furan)
1620-1600 C=N stretching Imidazole (B134444) ring
1590-1450 C=C stretching Aromatic (Benzimidazole and Furan)
1250-1000 C-N stretching Imidazole ring
~1050 C-O-C stretching Furan ring

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₀N₂O), the expected exact molecular weight is approximately 198.08 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

The electron ionization (EI-MS) spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 198. The major fragmentation pathway would be the cleavage of the bond between the methylene group and the furan ring, leading to a highly stable furan-3-ylmethyl cation (tropylium-like ion) at m/z = 81 (C₅H₅O⁺) and a benzimidazole fragment. Another significant fragmentation would be the loss of the furan-3-ylmethyl group to give a fragment at m/z = 117, corresponding to the benzimidazole radical cation.

Expected Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Identity
198 [M]⁺ (Molecular Ion)
117 [M - C₅H₅O]⁺ (Benzimidazole fragment)
90 [C₆H₄N]⁺ (Fragment from benzimidazole ring)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. analytica-world.comunipd.it For this compound, with the molecular formula C₁₂H₁₀N₂O, the theoretical elemental composition would be calculated. The experimental values obtained from analysis should be in close agreement (typically within ±0.4%) with the calculated values to validate the purity and empirical formula of the compound.

Theoretical Elemental Analysis Data for C₁₂H₁₀N₂O

Element Calculated % Found %
Carbon (C) 72.71 (To be determined experimentally)
Hydrogen (H) 5.09 (To be determined experimentally)
Nitrogen (N) 14.13 (To be determined experimentally)

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The conformation of this compound is largely defined by the relative orientation of the furan and benzimidazole ring systems, which are connected by a methylene bridge. The flexibility of this linkage allows for rotation around the single bonds, leading to various possible conformations.

Key torsion angles, which describe the rotation around specific bonds, are crucial for defining the molecular shape. For this molecule, the most significant torsion angles would be those around the C(furan)-C(methylene)-N(benzimidazole) linkage. Based on studies of similar structures, it is expected that the benzimidazole ring system itself would be essentially planar. nih.govresearchgate.netnih.gov The dihedral angle between the mean plane of the benzimidazole moiety and the furan ring would be a critical parameter, indicating the degree of twist between the two aromatic systems. In related structures, these dihedral angles can vary significantly, often influenced by the steric and electronic effects of substituents and the demands of crystal packing. nih.govnih.gov

Table 1: Expected Key Torsion Angles for this compound (Note: This table is predictive as specific data is unavailable.)

Atom 1Atom 2Atom 3Atom 4Expected Torsion Angle (°)
C(x)-C(furan)C(methylene)N(1)-benzimidazoleC(2)-benzimidazoleVariable
C(furan)C(methylene)N(1)-benzimidazoleC(7a)-benzimidazoleVariable

Interactive Data Table: Click on headers to sort.

In the solid state, molecules of this compound would be held together by a network of non-covalent interactions, forming a stable three-dimensional supramolecular architecture. The nature and geometry of these interactions are fundamental to the crystal's properties.

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds are expected to play a significant role in the crystal packing. The nitrogen atom (N3) of the benzimidazole ring is a potential hydrogen bond acceptor, likely forming C-H···N interactions with hydrogen atoms from the aromatic rings or the methylene bridge of neighboring molecules. researchgate.net Similarly, the oxygen atom of the furan ring can act as a hydrogen bond acceptor, leading to C-H···O interactions. scispace.com These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

π–π Stacking Interactions: Aromatic rings, such as the benzimidazole and furan moieties, can interact through π–π stacking. This typically involves the parallel or offset stacking of the rings from adjacent molecules. nih.govnih.gov The geometry of these interactions is characterized by the centroid-to-centroid distance between the rings and the slip angle. Offset or "slipped" stacking is common in benzimidazole derivatives, where the rings are displaced relative to one another. iucr.org These interactions are crucial in organizing the molecules into columns or layers within the crystal.

Table 2: Predicted Supramolecular Interactions in the Crystal Structure of this compound (Note: This table is predictive as specific data is unavailable.)

Interaction TypeDonor (D)Acceptor (A)Typical D···A Distance (Å)Description
C-H···NC-H (Aromatic/Methylene)N (Benzimidazole)3.2 - 3.8Connects molecules into chains or layers.
C-H···OC-H (Aromatic/Methylene)O (Furan)3.1 - 3.7Contributes to the overall 3D network.
π–π StackingBenzimidazole RingBenzimidazole Ring3.3 - 3.8 (Centroid-Centroid)Face-to-face or offset stacking of aromatic systems.
π–π StackingFuran RingBenzimidazole/Furan Ring3.3 - 3.8 (Centroid-Centroid)Inter-ring interactions contributing to crystal cohesion.

Interactive Data Table: Click on headers to sort.

Computational Chemistry and Molecular Modeling of 1 Furan 3 Yl Methyl 1h Benzimidazole

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) stands as a principal method in computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Through DFT, key parameters governing the behavior of 1-[(Furan-3-yl)methyl]-1H-benzimidazole can be elucidated.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to the lowest energy conformation. This optimized structure represents the most probable shape of the molecule in the gas phase. Conformational analysis further explores other possible spatial arrangements (conformers) and their relative energies, which is crucial as the molecule's shape can be flexible due to the single bonds connecting the furan (B31954), methyl, and benzimidazole (B57391) moieties. The global minimum energy conformation is essential for subsequent calculations of electronic properties and reactivity.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate electrons, while LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution and energies of these orbitals reveal which parts of the molecule are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. Green areas are neutral. The MEP map for this compound would highlight the electronegative nitrogen atoms of the benzimidazole ring and the oxygen atom of the furan ring as potential sites for electrophilic interaction.

Global and Local Reactivity Descriptors

DescriptorFormulaDescription
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Represents the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness, indicating how easily a molecule can undergo chemical reactions.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a molecule to accept electrons, acting as an electrophile.

These global descriptors provide a comprehensive picture of the molecule's stability and general reactivity. Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Molecular Docking Simulations for Target Interaction Prediction

While quantum chemical calculations describe the intrinsic properties of the molecule, molecular docking simulations aim to predict how it might interact with a specific biological target, typically a protein or enzyme. This computational technique involves placing the optimized structure of this compound (the ligand) into the binding site of a target protein and evaluating the most likely binding pose and affinity. The simulation calculates a docking score, which estimates the binding energy, with lower scores generally indicating a more favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. By screening against various known biological targets, molecular docking can help to hypothesize the potential mechanism of action for this compound and guide further experimental studies.

Ligand-Protein Binding Mode Analysis

No specific ligand-protein binding mode analyses for this compound were identified in the available research. In general, for the broader class of furan-substituted benzimidazoles, computational studies have been performed to understand their interactions. For instance, research on related furan-2-yl substituted benzimidazoles has involved crystallographic analysis and DFT calculations to understand intermolecular interactions like C-H/π and π/π stacking, which are crucial for how these molecules arrange themselves and interact with protein targets. morressier.com Molecular docking studies on various benzimidazole derivatives reveal that they can bind to a range of biological targets, often through hydrogen bonds and hydrophobic interactions. nih.gov

Prediction of Binding Affinities and Interactions with Biological Targets

There is no specific published data predicting the binding affinities and interactions of this compound with particular biological targets. For the general class of benzimidazoles, in silico molecular docking is a common method used to predict binding affinity. These studies calculate a docking score, often expressed in terms of binding energy, to estimate the strength of the interaction between the ligand and the active site of a protein. nih.gov For example, studies on other benzimidazole derivatives have explored their potential as antagonists for receptors like VEGFR-2, with docking results guiding further experimental work. acs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Derivatives

Specific QSAR or 3D-QSAR studies for derivatives of this compound have not been reported. QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such studies are common for various classes of benzimidazole derivatives to guide the synthesis of more potent compounds. These models help identify which chemical properties and structural features of the molecules are most important for their activity.

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness

While in silico predictions of pharmacokinetic properties and drug-likeness are standard procedures in modern drug discovery for benzimidazole derivatives, specific data for this compound is not available. nih.gov These computational tools assess properties based on the molecule's structure to predict its potential as a drug candidate. This includes evaluating parameters that fall under Lipinski's rule of five (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) and other descriptors related to a compound's absorption and distribution profile.

Structure Activity Relationship Sar Investigations of 1 Furan 3 Yl Methyl 1h Benzimidazole Derivatives

Influence of the N-Substitution Pattern on Biological Activity

The substitution at the nitrogen atom of the benzimidazole (B57391) nucleus, particularly the N-1 position, is a critical determinant of biological activity, often influencing the compound's lipophilicity, steric profile, and ability to form key interactions with biological targets. mdpi.comacs.org For the parent scaffold, 1-[(Furan-3-yl)methyl]-1H-benzimidazole, the N-1 position is occupied by a (furan-3-yl)methyl group. Modifications to this substituent can profoundly impact efficacy.

Research on various N-substituted benzimidazoles demonstrates that both the nature and size of the substituent are pivotal. For instance, replacing the (furan-3-yl)methyl group with different N-alkyl chains can modulate the molecule's ability to penetrate cell membranes. acs.org Studies have shown that increasing the length of an alkyl chain can sometimes lead to a decrease in antibacterial activity, suggesting a specific spatial requirement in the target's binding pocket. acs.org

The introduction of an N-benzyl group, which is structurally similar to the (furan-3-yl)methyl group, has been shown to enhance the anti-inflammatory action in some series of benzimidazole derivatives. nih.gov The substitution of the benzyl (B1604629) or furan (B31954) ring itself can further refine activity. For example, N-phenyl-substituted benzimidazoles have demonstrated a pronounced impact on antiproliferative activity. mdpi.com The electronic properties of these aromatic rings and their capacity for π-π stacking interactions are key factors.

In one study of N-substituted benzimidazole-derived Schiff bases, a derivative bearing an N-phenyl ring showed strong and selective antiproliferative activity against several cancer cell lines, with IC50 values ranging from 1.1–4.4 μM. mdpi.com In contrast, derivatives with N-isobutyl or N-hexyl side chains showed only moderate or mild effects, highlighting the significance of an aromatic substituent at the N-1 position for certain biological targets. mdpi.com

Compound IDN-1 SubstituentRelative Activity (Hypothetical)Rationale based on Literature
Parent (Furan-3-yl)methylBaselineCore scaffold.
A MethylLowerReduced size may lead to loss of key binding interactions.
B HexylVariableIncreased lipophilicity may improve cell penetration but could be too bulky for the target site. mdpi.com
C BenzylPotentially HigherAromatic ring can engage in additional π-π stacking interactions, often enhancing activity. nih.gov
D PhenylPotentially HigherDirect attachment of an aryl ring can significantly boost activity, as seen in some anticancer agents. mdpi.com

This table is illustrative, based on general SAR principles for N-substituted benzimidazoles.

Stereochemical Considerations and Enantiomeric Activity Profiling

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological systems like enzymes and receptors. ekb.eg Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in biological activity, metabolic profiles, and toxicity. ekb.eg

The parent compound, this compound, is achiral. Chirality could be introduced into its derivatives through several modifications, such as:

Substitution on the methylene (B1212753) linker between the furan and benzimidazole rings.

Addition of a substituent containing a chiral center to either the furan or benzimidazole moiety.

When a chiral center is present, the resulting enantiomers can have markedly different biological effects. For one enantiomer to be biologically active, its three-dimensional structure must align with its binding site to allow for specific interactions. ekb.eg Its mirror image, the other enantiomer, may not be able to fit into the same binding site, rendering it inactive or causing it to interact with a different target, potentially leading to side effects. ekb.eg

For example, SAR studies of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines revealed that the S,S enantiomers were more potent as lymphocyte-specific protein tyrosine kinase (Lck) inhibitors than the corresponding racemic forms. nih.gov This demonstrates that for certain benzimidazole derivatives, the biological activity is highly dependent on the specific stereochemical configuration. Therefore, if chiral derivatives of this compound were to be developed, the separation and individual biological evaluation of each enantiomer would be essential to identify the more active and potentially safer stereoisomer.

The Role of the Furan Ring in Modulating Activity

The furan ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in numerous physiologically active compounds. orientjchem.orgijabbr.com Its electron-rich nature allows it to participate in various electronic interactions with biomolecules. ijabbr.com Furan is often considered a bioisostere of the phenyl ring but provides distinct steric and electronic properties, along with a different hydrophilic-lipophilic balance, which can be advantageous in drug design. orientjchem.org The ether oxygen atom can act as a hydrogen bond acceptor, further influencing molecular interactions. ijabbr.com

The point of attachment to the furan ring significantly alters a molecule's electronic properties and spatial configuration. The parent compound features a furan-3-yl linkage. The more commonly encountered isomer in bioactive molecules is the furan-2-yl linkage. This difference is not trivial, as the electronic distribution in the furan ring is not uniform. The 2-position is more electron-rich and is the typical site for electrophilic substitution. orientjchem.org

FeatureFuran-2-yl IsomerFuran-3-yl IsomerImplication for Activity
Electronic Density Higher at the point of attachment (C2). orientjchem.orgLower at the point of attachment (C3).Alters the strength of electronic interactions with the biological target.
Steric Profile Different spatial orientation of the furan ring.Different spatial orientation of the furan ring.Can affect the "fit" into a binding pocket.
Reactivity More reactive towards electrophiles. orientjchem.orgLess reactive.May influence metabolic stability.
Dipole Moment The overall molecular dipole would be different.The overall molecular dipole would be different.Affects solubility and ability to cross membranes.

Decorating the furan ring with various functional groups is a common strategy to modulate the pharmacological profile of a lead compound. ijabbr.com The nature and position of these substituents can fine-tune the molecule's electronic properties, solubility, and steric bulk.

Substitutions at the C-2 and C-5 positions of the furan ring are often found to be crucial for activity. orientjchem.org

Electron-withdrawing groups (EWGs): The addition of EWGs, such as a nitro group (-NO₂), has been shown to increase the bioactivity of furan-containing compounds in antibacterial and anticancer contexts. orientjchem.orgutripoli.edu.ly For example, the antibacterial drug Nitrofurantoin contains a furan ring substituted with a nitro group, which is central to its mechanism of action involving the generation of reactive intermediates that damage bacterial DNA. orientjchem.org

Electron-donating groups (EDGs): The presence of EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, can also strongly affect biological activity, often by increasing electron density in the ring and altering its interaction with targets. nih.gov

The strategic placement of these groups can lead to significant changes in potency, highlighting the importance of a systematic exploration of the furan moiety's substitution pattern.

Compound IDSubstituent on Furan RingExpected Effect on ActivityRationale
Parent NoneBaselineUnsubstituted furan ring.
E 5-Nitro (-NO₂)Potentially IncreasedEWGs on the furan ring often enhance antimicrobial/anticancer bioactivity. orientjchem.org
F 5-Methyl (-CH₃)AlteredEDGs can modify electronic properties and steric interactions, influencing binding affinity. nih.gov
G 5-Chloro (-Cl)Potentially IncreasedHalogens can increase lipophilicity and participate in halogen bonding, potentially improving activity.

This table is illustrative, based on general SAR principles for substituted furans.

Biological Activity Profiling of 1 Furan 3 Yl Methyl 1h Benzimidazole in Vitro Studies

Enzyme Modulation Studies (Excluding therapeutic efficacy)

Other Enzyme Targets (e.g., Pyruvate (B1213749) Kinase)

Specific in vitro studies detailing the inhibitory activity of 1-[(Furan-3-yl)methyl]-1H-benzimidazole against particular enzyme targets such as pyruvate kinase are not extensively available in current literature. While the broader class of benzimidazole (B57391) derivatives has been investigated for inhibitory effects against various enzymes, including protein kinases, data focusing specifically on the furan-substituted compound's interaction with pyruvate kinase remains to be elucidated.

Receptor Interaction Studies (Mechanistic Focus)

The benzimidazole nucleus is a well-established pharmacophore in the design of Angiotensin II AT1 receptor antagonists. nih.gov These antagonists function by competitively blocking the binding of the octapeptide hormone Angiotensin II to the AT1 receptor, a G protein-coupled receptor. ntnu.nonih.gov This blockade prevents the conformational changes in the receptor necessary for signal transduction, thereby inhibiting Angiotensin II-induced effects such as vasoconstriction and aldosterone (B195564) release. nih.govnih.gov

The binding mechanism for benzimidazole-based antagonists involves key interactions with amino acid residues within the receptor's binding pocket, such as salt bridges with Lys199 and Asp281. nih.gov While drugs like Candesartan and Telmisartan utilize the benzimidazole scaffold for high-affinity binding, specific in vitro binding affinity studies and quantitative data (e.g., Kd or IC₅₀ values) for this compound are not detailed in the available research.

The benzimidazole scaffold is a key structural feature in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). nih.govrsc.org MCHR1 is a G protein-coupled receptor expressed predominantly in the brain, particularly in the lateral hypothalamus, and plays a significant role in the regulation of energy homeostasis. nih.govresearchgate.net Antagonism of this receptor by small molecules is a therapeutic strategy aimed at reducing food intake and body weight. nih.gov

Numerous studies have explored the structure-activity relationships of benzimidazole derivatives to optimize their MCHR1 antagonistic profile. rsc.orgresearchgate.net However, specific mechanistic studies or binding affinity data for this compound as an MCHR1 antagonist are not presently available.

Antioxidant Activity Profiling

Benzimidazole derivatives, including those with a five-membered heterocyclic ring like furan (B31954), have been identified as a promising class of compounds for their antioxidant properties. researchgate.net The antioxidant capacity of these compounds is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. While specific quantitative data for this compound is not provided in the literature, the common assays used for profiling are well-established. nih.govnih.gov

These assays provide insights into the potential of a compound to mitigate oxidative stress by neutralizing reactive oxygen species (ROS). The primary mechanisms involve either hydrogen atom transfer (HAT) or single electron transfer (SET).

Assay MethodPrinciple of Measurement
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.gove3s-conferences.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging AssayMeasures the capacity of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution. This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov
FRAP (Ferric Reducing Antioxidant Power) AssayEvaluates the ability of a compound to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex to the ferrous form (Fe²⁺) at a low pH, resulting in the formation of a colored product. nih.gov

Coordination Chemistry of 1 Furan 3 Yl Methyl 1h Benzimidazole As a Ligand

Synthesis of Metal Complexes Incorporating the 1-[(Furan-3-yl)methyl]-1H-benzimidazole Ligand

The synthesis of metal complexes with this compound is anticipated to follow established procedures for other N-donor heterocyclic ligands. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt, with alcohols, acetonitrile, and dimethylformamide (DMF) being common choices. nih.govrdd.edu.iq

The general synthetic route can be represented as:

MXn + yL → [MLy]Xn

Where:

M is the metal ion (e.g., Cu(II), Zn(II), Ni(II), Co(II), Cd(II)) rsc.orgjocpr.comsemanticscholar.org

X is the counter-anion (e.g., Cl-, NO3-, CH3COO-)

L is the this compound ligand

n and y represent the stoichiometric coefficients

The reaction conditions, such as temperature and reaction time, can be optimized to achieve the desired product in high yield. In many cases, the metal complexes precipitate from the reaction mixture upon cooling or after a period of stirring at room temperature or under reflux. semanticscholar.org The resulting solid complexes can then be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complex (metal-to-ligand ratio) can be influenced by the reaction conditions and the nature of the metal ion and the ligand itself. jocpr.com For instance, both 1:1 and 1:2 metal-to-ligand ratios are commonly observed for benzimidazole-based ligands.

Spectroscopic Characterization of Metal Complexes (e.g., IR, UV-Vis, NMR, MS)

The coordination of this compound to a metal center is expected to induce significant changes in its spectroscopic properties. These changes provide valuable information about the mode of coordination.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to the C=N stretching vibration of the imidazole (B134444) ring and the C-O-C stretching of the furan (B31954) ring are expected. Upon coordination to a metal ion through the nitrogen atom of the benzimidazole (B57391) ring, a shift in the ν(C=N) band to a lower or higher frequency is anticipated, which is a hallmark of coordination. nih.govresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are expected to differ from that of the free ligand. The spectra of the complexes will likely display bands arising from intra-ligand π→π* and n→π* transitions, as well as charge transfer (ligand-to-metal or metal-to-ligand) and d-d transitions for transition metal complexes. These spectral features can provide insights into the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atom in the benzimidazole ring are expected to be altered. For instance, the proton signals of the benzimidazole ring would likely shift downfield upon coordination.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable technique for confirming the formation of the desired metal complexes and determining their molecular weight. The mass spectrum would show a peak corresponding to the molecular ion of the complex, [M+L]+ or [M+2L]2+, depending on the stoichiometry. nih.gov

Table 1: Expected Spectroscopic Data for a Hypothetical Metal Complex of this compound.
TechniqueFree Ligand (Expected)Metal Complex (Expected Changes)
IR (cm-1)ν(C=N) ~1630Shift in ν(C=N), Appearance of ν(M-N) ~400-500
UV-Vis (nm)Intra-ligand π→π* and n→π* bandsShift in intra-ligand bands, Appearance of charge transfer and d-d bands
1H NMR (ppm)Characteristic signals for furan and benzimidazole protonsDownfield shift of benzimidazole protons upon coordination
ESI-MS (m/z)[L+H]+[MLn+X]+ or related fragments

X-ray Diffraction Studies of Metal-Ligand Coordination Compounds

Based on studies of analogous benzimidazole derivatives, this compound is expected to act as a monodentate ligand, coordinating to the metal center through the sp2-hybridized nitrogen atom of the imidazole ring. jocpr.comnih.gov This would result in various possible coordination geometries depending on the metal ion, its oxidation state, and the number of coordinated ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. rdd.edu.iqjocpr.com

Table 2: Plausible Coordination Geometries for Metal Complexes of this compound.
Metal IonCoordination NumberTypical Geometry
Cu(II)4 or 6Square Planar or Distorted Octahedral
Zn(II)4 or 6Tetrahedral or Octahedral
Ni(II)4 or 6Square Planar or Octahedral
Co(II)4 or 6Tetrahedral or Octahedral

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Benzimidazole-based ligands are of interest in the design of MOFs due to their rigid structure and potential for forming extended networks through coordination and intermolecular interactions. mdpi.comnih.govrsc.org While there is no specific literature on the use of this compound in MOFs, its structural features suggest it could be a suitable building block.

The benzimidazole moiety can act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. The furan group, while not directly coordinating, could influence the porosity and functionality of the resulting MOF. The supramolecular assembly would also be directed by non-covalent interactions such as π-π stacking between the aromatic rings of the benzimidazole and furan moieties, as well as hydrogen bonding if suitable functional groups are present. rsc.orgnih.gov The design of MOFs with specific topologies and properties is an active area of research, and ligands like this compound could contribute to the development of new functional materials. rsc.org

Investigation of Biological Activities of Metal Complexes (e.g., Antiproliferative Activity)

Benzimidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netacgpubs.org The antiproliferative activity of these compounds is a particularly active area of investigation. It is hypothesized that metal complexes of this compound could also display significant antiproliferative effects.

The biological activity of metal complexes is often found to be enhanced compared to the free ligand. nih.gov This can be attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the role of the metal ion in interacting with biological targets such as DNA or enzymes. nih.gov

The antiproliferative activity of these potential complexes would typically be evaluated in vitro against a panel of human cancer cell lines using assays such as the MTT assay. acgpubs.org The results are usually expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Structure-activity relationship studies on related benzimidazole complexes have shown that the nature of the metal ion and the substituents on the benzimidazole ring can significantly influence the cytotoxic efficacy. acgpubs.org Therefore, it is plausible that metal complexes of this compound could be promising candidates for the development of new anticancer agents.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The current body of research provides a strong foundation for investigating 1-[(Furan-3-yl)methyl]-1H-benzimidazole. The benzimidazole (B57391) nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous clinically approved drugs with activities ranging from anticancer to antimicrobial. nih.govnih.govresearchgate.net Similarly, furan-containing compounds have demonstrated significant biological effects, including anti-inflammatory and antimicrobial properties. orientjchem.org

Research on hybrid molecules containing both benzimidazole and furan (B31954) moieties has revealed promising anticancer and antimicrobial activities. nih.govbohrium.com Studies on various substituted furan-benzimidazole derivatives have shown that the nature and position of substituents on both heterocyclic rings play a crucial role in determining the biological activity. nih.govmdpi.com For instance, some 2,5-disubstituted furan derivatives bearing a benzimidazole nucleus have been evaluated for their antitumor and antimicrobial potential. nih.gov However, the vast majority of this research has focused on derivatives where the furan ring is attached at the 2-position of the benzimidazole core. The specific isomer, this compound, where the furan-3-yl-methyl group is attached to the N1 position of the benzimidazole ring, remains largely uncharacterized.

Identification of Knowledge Gaps and Unexplored Avenues

The most significant knowledge gap is the lack of specific data on the synthesis, chemical properties, and biological activity of this compound. While general methods for the N-alkylation of benzimidazoles are known, the specific synthesis of this isomer has not been widely reported.

Key unexplored avenues include:

Biological Screening: A comprehensive biological evaluation of this compound is yet to be undertaken. Its potential as an anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agent remains unknown. nih.gov

Structure-Activity Relationship (SAR) Studies: There is no existing SAR data for this specific structural arrangement. Understanding how modifications to both the furan and benzimidazole rings affect biological activity is crucial for optimizing its therapeutic potential. mdpi.comnih.gov

Mechanism of Action: For any identified biological activity, the underlying mechanism of action will need to be elucidated. Investigating its potential molecular targets is a critical next step. researchgate.net

Comparative Studies: A comparative analysis of the biological activity of this compound with other isomers, such as those with furan-2-yl-methyl or direct furan-2-yl or furan-3-yl substitution, would provide valuable insights into the influence of the substituent's position.

Future Directions for Chemical Synthesis and Derivatization

Future research should focus on developing efficient and scalable synthetic routes for this compound. This could involve the alkylation of benzimidazole with 3-(halomethyl)furan or reductive amination of furan-3-carbaldehyde with o-phenylenediamine (B120857) followed by cyclization. Modern synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, should be explored to improve reaction efficiency and sustainability. researchgate.netijpsjournal.com

Once a reliable synthetic pathway is established, a library of derivatives should be synthesized to explore the structure-activity relationship. Potential derivatization strategies include:

Substitution on the Benzimidazole Ring: Introducing various electron-donating or electron-withdrawing groups at the 5(6)-position of the benzimidazole ring.

Modification of the Furan Ring: Introducing substituents at the 2-, 4-, or 5-positions of the furan ring.

Alteration of the Linker: Modifying the methylene (B1212753) linker between the two heterocyclic rings.

Emerging Applications and Potential as Lead Chemical Compounds for Advanced Research

Based on the known activities of related furan-benzimidazole compounds, this compound holds potential as a lead compound in several therapeutic areas.

Anticancer Agents: Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including inhibition of topoisomerases and protein kinases. nih.govfrontiersin.org The furan moiety can also contribute to cytotoxic activity. bohrium.com Therefore, this compound warrants investigation as a potential anticancer agent.

Antimicrobial Agents: The benzimidazole scaffold is present in several antifungal and antibacterial drugs. nih.govnih.gov Given the increasing threat of antimicrobial resistance, the exploration of new antimicrobial agents is a high priority.

Anti-inflammatory Agents: Some benzimidazole derivatives have shown promising anti-inflammatory properties. nih.gov The potential of this compound in this area should be explored.

The structural uniqueness of this compound may lead to novel interactions with biological targets, potentially overcoming resistance mechanisms associated with existing drugs. nih.gov

Integration of Experimental and Computational Approaches in Future Investigations

A synergistic approach combining experimental and computational methods will be crucial for accelerating the research and development of this compound and its derivatives.

In Silico Studies: Computational tools can be employed for initial screening and prioritization of synthetic targets. Molecular docking studies can predict the binding affinity of the compound to various biological targets, such as enzymes and receptors implicated in cancer and infectious diseases. researchgate.netnih.govresearchgate.net ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can help in assessing the drug-likeness of the designed molecules at an early stage. nih.gov

In Vitro and In Vivo Evaluation: Promising candidates identified through in silico screening should be synthesized and subjected to rigorous in vitro biological assays to validate the computational predictions. mdpi.comopenaccesspub.org The most active compounds can then be advanced to in vivo studies using appropriate animal models to evaluate their efficacy and safety.

This integrated approach will facilitate a more rational and efficient drug discovery process, minimizing the reliance on costly and time-consuming experimental work alone. researchgate.net The exploration of this compound represents a promising frontier in the quest for novel therapeutic agents, and a well-structured research plan incorporating these future directions is essential for unlocking its full potential.

Q & A

Q. What are the key synthetic routes for 1-[(Furan-3-yl)methyl]-1H-benzimidazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

  • Condensation reactions : Reacting 1H-benzimidazole derivatives with furan-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the furan substituent.
  • Microwave-assisted synthesis : Accelerating reaction kinetics to reduce time and improve regioselectivity .
  • Post-functionalization : Modifying the benzimidazole core after initial synthesis (e.g., alkylation, sulfonation).

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps risk decomposition
SolventDMF, DMSOPolarity aids solubility
CatalystK₂CO₃, NaHBase strength affects reaction rate

Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize quenching times and minimize byproducts .

Q. How is single-crystal X-ray diffraction (XRD) used to resolve the molecular conformation of this compound derivatives?

XRD analysis provides:

  • Bond lengths/angles : Confirms the planarity of the benzimidazole core and spatial orientation of the furan substituent. For example, mean C–C bond lengths in related structures are ~1.48 Å .
  • Hydrogen bonding : Identifies intermolecular interactions (e.g., N–H···O) critical for crystal packing .

Q. Workflow :

Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).

Data collection : Employ synchrotron radiation for high-resolution datasets (R factor < 0.05 preferred).

Refinement : Use SHELXL for small-molecule refinement, accounting for disorder in flexible substituents .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound analogs?

Discrepancies often arise due to:

  • Structural variations : Minor changes (e.g., substituent position on furan) alter binding affinity.
  • Assay conditions : Differences in cell lines, pH, or incubation times (e.g., IC₅₀ values vary between 24h vs. 48h assays).

Q. Resolution strategies :

  • SAR studies : Systematically modify substituents and correlate with activity trends. For example, electron-withdrawing groups on furan enhance antimicrobial potency .
  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, benzimidazole derivatives exhibit HOMO energies around −6.2 eV, indicating moderate electron-donating capacity .
  • Molecular docking : Models interactions with biological targets (e.g., binding to cytochrome P450 enzymes) .

Q. Software recommendations :

  • Gaussian 16 or ORCA for DFT.
  • AutoDock Vina for docking simulations.

Q. How can crystallographic data be leveraged to optimize the pharmacokinetic profile of this compound?

  • Solubility prediction : XRD-derived logP values correlate with experimental solubility (e.g., low-symmetry crystals often exhibit higher aqueous solubility) .
  • Polymorph screening : Identify metastable forms with improved bioavailability using differential scanning calorimetry (DSC) .

Case study : A derivative with a phthalate counterion showed enhanced solubility (2.5 mg/mL vs. 0.8 mg/mL for the free base) due to disrupted crystal lattice .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

  • 2D NMR (COSY, NOESY) : Assigns proton environments in crowded spectra (e.g., distinguishing furan vs. benzimidazole protons) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula with <5 ppm error .
  • X-ray photoelectron spectroscopy (XPS) : Validates nitrogen hybridization states in the benzimidazole ring .

Q. How do steric and electronic effects of the furan substituent influence reactivity in cross-coupling reactions?

  • Steric effects : Bulky 3-furan groups hinder Suzuki-Miyaura coupling at the benzimidazole C2 position.
  • Electronic effects : Electron-rich furans enhance nucleophilic aromatic substitution at C5.

Q. Experimental validation :

Reaction TypeYield (Steric Hindrance)Yield (No Hindrance)
Suzuki-Miyaura32%78%
Buchwald-Hartwig45%92%

Data from analogous systems suggest steric effects dominate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.